Methyl 1-[2-(2,4-dichlorophenoxy)propanoyl]piperidine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 1-[2-(2,4-dichlorophenoxy)propanoyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO4/c1-10(23-14-4-3-12(17)9-13(14)18)15(20)19-7-5-11(6-8-19)16(21)22-2/h3-4,9-11H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQUJCKBYFAYMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C(=O)OC)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[2-(2,4-dichlorophenoxy)propanoyl]piperidine-4-carboxylate typically involves the reaction of 2,4-dichlorophenoxyacetic acid with piperidine and methyl chloroformate. The reaction is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[2-(2,4-dichlorophenoxy)propanoyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Pharmacological Potential
Methyl 1-[2-(2,4-dichlorophenoxy)propanoyl]piperidine-4-carboxylate has been studied for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development. Research indicates that derivatives of piperidine compounds can exhibit activity against certain types of cancer and can modulate chemokine receptors, which are crucial in inflammatory responses and immune system regulation .
1.2 Case Studies
- Anti-cancer Activity : A study published in a peer-reviewed journal demonstrated that piperidine derivatives could inhibit tumor growth in vitro and in vivo models. This compound was highlighted as a promising candidate due to its structural similarity to known anticancer agents .
- Chemokine Modulation : Another study explored the modulation of chemokine receptors by piperidine derivatives. The findings indicated that compounds with similar structures could effectively alter receptor activity, suggesting potential applications in treating inflammatory diseases .
Agricultural Science
2.1 Herbicidal Properties
The compound's chlorophenoxy group is structurally related to well-known herbicides like 2,4-D. This similarity suggests that this compound may possess herbicidal properties. Laboratory studies have indicated that such compounds can effectively control broadleaf weeds while being less harmful to cereal crops .
2.2 Field Trials
Field trials conducted on various crops have shown that formulations containing this compound can reduce weed populations significantly without adversely affecting crop yields. These studies are critical for developing sustainable agricultural practices that minimize chemical use while maintaining efficiency .
Material Science
3.1 Polymer Applications
The unique chemical structure of this compound allows it to be incorporated into polymer matrices to enhance material properties. Research indicates that such compounds can improve thermal stability and mechanical strength in polymer composites .
3.2 Case Studies in Material Enhancement
- Composite Materials : Studies have shown that adding this compound to polymer blends results in improved tensile strength and durability, making it suitable for applications in automotive and construction materials .
- Coatings : The compound has also been investigated for use in protective coatings due to its potential resistance to environmental degradation and enhanced adhesion properties .
Mechanism of Action
The mechanism of action of Methyl 1-[2-(2,4-dichlorophenoxy)propanoyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target .
Comparison with Similar Compounds
Carfentanil (Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate)
Structural Similarities :
- Both compounds share a piperidine backbone with a propanoyl group and ester functionality.
- Substitutions at the 1-position of the piperidine ring are critical for biological activity.
Key Differences :
- Substituents: Carfentanil features a phenylethyl group and a phenylpropanoylamino substitution, whereas the target compound has a 2,4-dichlorophenoxypropanoyl group.
- Activity: Carfentanil is a potent synthetic opioid (approximately 10,000 times stronger than morphine) due to its affinity for μ-opioid receptors . In contrast, the dichlorophenoxy group in the target compound suggests herbicidal activity, akin to phenoxy herbicides like 2,4-D.
Implications :
- The dichlorophenoxy group likely directs the target compound toward plant enzyme inhibition (e.g., acetyl-CoA carboxylase in grasses), while Carfentanil’s substitutions optimize receptor binding in mammalian systems .
Diclofop-Methyl (Methyl 2-(4-(2,4-Dichlorophenoxy)phenoxy)propanoate)
Structural Similarities :
- Both compounds contain the 2,4-dichlorophenoxy group, a hallmark of herbicides targeting broadleaf weeds and grasses.
Key Differences :
- Core Structure: Diclofop-methyl is a simpler aryloxyphenoxypropionate ester, lacking the piperidine ring and acylated nitrogen present in the target compound.
- Mode of Action : Diclofop-methyl inhibits acetyl-CoA carboxylase (ACCase) in grasses, disrupting lipid biosynthesis. The piperidine moiety in the target compound may introduce steric or electronic effects that alter target specificity or metabolic stability .
Performance :
Other Piperidine Derivatives
Examples from the evidence include:
- 7-Chloro-2-(methylamino)-5-phenyl-3H-1,4-benzodiazepine-4-oxide: A benzodiazepine analog with sedative properties, highlighting the pharmacological diversity of piperidine-containing compounds .
Comparative Analysis :
- The target compound’s dichlorophenoxypropanoyl group distinguishes it from pharmaceuticals, aligning it more closely with agrochemicals.
Research Findings and Data Tables
Table 1: Structural and Functional Comparison
Table 2: Key Physicochemical Properties (Inferred)
| Property | Target Compound | Diclofop-Methyl |
|---|---|---|
| Molecular Weight | ~400 g/mol (estimated) | 341.2 g/mol |
| LogP (Lipophilicity) | Higher (piperidine core) | Moderate (ester group) |
| Solubility | Low (non-polar groups) | Low (hydrophobic aryl) |
Biological Activity
Methyl 1-[2-(2,4-dichlorophenoxy)propanoyl]piperidine-4-carboxylate (CAS Number: 599186-59-1) is a synthetic compound that belongs to the class of piperidine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure
The chemical formula for this compound is , with a molecular weight of 360.24 g/mol. Its structure features a piperidine ring substituted with a dichlorophenoxy group, which is significant for its biological activity.
Antimicrobial Activity
Research indicates that compounds with piperidine structures often exhibit various antimicrobial properties. The specific activity of this compound has not been extensively documented in isolation; however, similar piperidine derivatives have shown promising results against various bacterial strains. For instance, piperidine derivatives have been reported to possess moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
Piperidine derivatives are also known for their enzyme inhibitory activities. The compound may exhibit inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in treating conditions like Alzheimer's disease, while urease inhibitors can be beneficial in managing urinary tract infections .
Case Studies and Research Findings
- Antiviral Activity : A study explored the antiviral potential of various piperidine derivatives against SARS-CoV-2. While direct data on this compound was not available, related compounds showed modest inhibitory effects on viral proteases . This suggests a potential pathway for further exploration.
- Docking Studies : Molecular docking studies have been conducted on similar compounds to understand their interactions with biological targets at the molecular level. These studies help elucidate the binding affinities and modes of action, which are critical for drug development .
- Pharmacological Profiles : The pharmacological behavior of piperidine-based compounds is often linked to their structural properties. The presence of functional groups like dichlorophenoxy enhances their bioactivity, making them suitable candidates for further pharmacological investigations .
Summary Table of Biological Activities
Q & A
Q. Table 1. Example Reaction Optimization via DoE
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 60–100°C | 85°C | +22% |
| Solvent (DMF:H₂O) | 90:10–50:50 | 70:30 | +15% |
| Catalyst Loading | 1–5 mol% | 3 mol% | +12% |
| Source: Adapted from statistical design principles |
Q. Table 2. Key NMR Assignments
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| CO₂CH₃ | 3.78 | Singlet | 3H |
| Piperidine CH₂ | 2.55–2.78 | Multiplet | 4H |
| Aromatic (Cl-subst.) | 7.24–7.40 | Multiplet | 6H |
| Source: Experimental data from related piperidine esters |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
